molecular formula C6H10N2O3 B3238285 1-(3-Hydroxypropyl)imidazolidine-2,4-dione CAS No. 1406725-09-4

1-(3-Hydroxypropyl)imidazolidine-2,4-dione

Cat. No. B3238285
CAS RN: 1406725-09-4
M. Wt: 158.16 g/mol
InChI Key: SVLJYOGDIBNDKB-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)imidazolidine-2,4-dione is a chemical compound with the CAS Number: 1406725-09-4 . It has a molecular weight of 158.16 . The compound is stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives has been studied intensively for their important pharmacological properties . A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione cores through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation were synthesized .


Molecular Structure Analysis

The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis . The propensity to form solvates was found to correlate with the relative packing efficiency of neat polymorphs and solvates and the ability of molecules to pack efficiently in several different ways .


Chemical Reactions Analysis

The effect of reduced residence time, namely by using tst ≈ 30 min, was highly beneficial for the iodination process, as these alterations provided an increased yield of >10% point to approach a yield of >67% .


Physical And Chemical Properties Analysis

1-(3-Hydroxypropyl)imidazolidine-2,4-dione is a powder that is stored at room temperature . The compound has a molecular weight of 158.16 . More detailed physical and chemical properties may be available from specialized chemical databases .

Scientific Research Applications

Antiviral Activity

Imidazolidine-2,4-dione derivatives have been investigated for their antiviral potential. Although specific studies on 1-(3-Hydroxypropyl)imidazolidine-2,4-dione are limited, related compounds have demonstrated activity against enteroviruses . Further research could explore its efficacy against other viral pathogens.

Antifungal Properties

Metal complexes of heterocyclic thione ligands, including imidazolidine-2-thione, have shown antifungal activity. While direct evidence for 1-(3-Hydroxypropyl)imidazolidine-2,4-dione is scarce, its structural similarity suggests potential antifungal effects .

Multicomponent Reactions (MCRs)

1-(3-Hydroxypropyl)imidazolidine-2,4-dione can participate in multicomponent reactions (MCRs). For instance, novel compounds containing two or three biologically active imidazolidine-2,4-dione cores have been synthesized through Knoevenagel condensation and MCR optimization . These compounds may find applications in drug discovery or materials science.

Biochemical Studies

Imidazolidine-2,4-dione derivatives have been employed in biochemical studies due to their ability to interact with enzymes and receptors. Investigating the binding affinity and mechanism of action of 1-(3-Hydroxypropyl)imidazolidine-2,4-dione could reveal valuable insights into biological processes.

Feel free to explore these avenues and contribute to the scientific community’s understanding of this intriguing compound! 🌟

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

Future research could focus on the development of more efficient and less toxic products often involving the study of new synthetic routes or structural modifications of existing molecules . The propensity of these compounds to form different crystal phases could also be a focus of future research .

properties

IUPAC Name

1-(3-hydroxypropyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-3-1-2-8-4-5(10)7-6(8)11/h9H,1-4H2,(H,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLJYOGDIBNDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxypropyl)imidazolidine-2,4-dione

CAS RN

1406725-09-4
Record name 1-(3-hydroxypropyl)imidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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